An In-depth Technical Guide to N-benzylprop-2-yn-1-amine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to N-benzylprop-2-yn-1-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylprop-2-yn-1-amine, a secondary amine featuring both a benzyl and a propargyl group, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to known monoamine oxidase (MAO) inhibitors, such as pargyline, suggests potential applications in the treatment of neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of N-benzylprop-2-yn-1-amine, tailored for researchers and professionals in the pharmaceutical sciences.
Chemical Structure and Identification
N-benzylprop-2-yn-1-amine is characterized by a benzyl group and a propargyl group attached to a central nitrogen atom.
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IUPAC Name: N-benzylprop-2-yn-1-amine
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Synonyms: Benzylpropargylamine, N-Demethylpargyline, N-(2-Propynyl)benzylamine
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CAS Number: 1197-51-9
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Molecular Formula: C₁₀H₁₁N
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Molecular Weight: 145.20 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of N-benzylprop-2-yn-1-amine is presented in the table below.
| Property | Value | Source |
| Appearance | Colorless to brown clear liquid | [2] |
| Boiling Point | 138 °C at 15 mmHg | |
| Solubility | The hydrochloride salt is soluble in water, alcohols, and aqueous buffers. | [3] |
| Purity | >95.0% (GC) | [2] |
Synthesis of N-benzylprop-2-yn-1-amine
The synthesis of N-benzylprop-2-yn-1-amine is typically achieved through the N-alkylation of a primary amine with a propargyl halide. A common and efficient method involves the reaction of benzylamine with propargyl bromide.
Synthesis Workflow
The logical workflow for the synthesis and purification of N-benzylprop-2-yn-1-amine is outlined below.
Caption: General workflow for the synthesis and purification of N-benzylprop-2-yn-1-amine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures for the synthesis of N-benzylprop-2-yn-1-amine.[4]
Materials:
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Benzylamine
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Propargyl bromide (or propargyl chloride)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (CH₃CN)
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Ethyl acetate (EtOAc)
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Hexane
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Silica gel for column chromatography
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Inert atmosphere setup (e.g., Argon or Nitrogen)
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Filtration apparatus
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Rotary evaporator
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Chromatography column and accessories
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous acetonitrile, benzylamine, and anhydrous potassium carbonate.
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While stirring, add propargyl bromide dropwise to the mixture.
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Heat the reaction mixture to 90 °C under an inert argon atmosphere and maintain for 12 hours.[4]
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After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Purify the resulting residue by flash chromatography on a silica gel column, eluting with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).[4]
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Collect the fractions containing the product and concentrate them under reduced pressure to yield N-benzylprop-2-yn-1-amine as a pale yellow oil.[4]
Spectroscopic Characterization
The structure of N-benzylprop-2-yn-1-amine can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.37-7.23 | m | 5H | Aromatic protons (Ar-H) |
| 3.88 | s | 2H | Benzyl CH₂ |
| 3.42 | d | 2H | Propargyl CH₂ |
| 2.26 | t | 1H | Acetylenic proton (≡C-H) |
| Solvent: Chloroform-d | |||
| Reference: Org. Biomol. Chem., 2011, 9, 1148-1159[4] |
¹³C NMR Spectroscopy
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 138-140 |
| Aromatic CH | 127-129 |
| Benzyl CH₂ | ~52 |
| Propargyl CH₂ | ~38 |
| Acetylenic C-H | ~80 |
| Acetylenic C | ~72 |
Infrared (IR) Spectroscopy
As a secondary amine, N-benzylprop-2-yn-1-amine is expected to show a characteristic N-H stretching vibration in its IR spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3310 | Weak to medium |
| C≡C-H Stretch | ~3300 | Sharp, medium |
| C≡C Stretch | 2100-2260 | Weak to medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry
The mass spectrum of N-benzylprop-2-yn-1-amine is expected to show a molecular ion peak (M⁺) at m/z 145. Common fragmentation patterns for benzylamines include the loss of a hydrogen atom to form the [M-1]⁺ ion and cleavage of the benzylic C-N bond to produce the tropylium ion at m/z 91.
Biological Activity and Mechanism of Action
Monoamine Oxidase (MAO) Inhibition
N-benzylprop-2-yn-1-amine is the N-demethylated metabolite of pargyline, a well-known non-selective, irreversible monoamine oxidase (MAO) inhibitor.[3] Pargyline itself shows inhibitory activity against both MAO-A and MAO-B.[3] The propargylamine moiety is a key structural feature for the irreversible inhibition of MAO enzymes. It is highly probable that N-benzylprop-2-yn-1-amine also functions as an MAO inhibitor.
MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.[5] Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which is the therapeutic basis for the use of MAO inhibitors in the treatment of depression and Parkinson's disease.
Signaling Pathway of MAO Inhibition
The inhibition of MAO by propargylamine-containing compounds involves the formation of a covalent adduct with the FAD cofactor at the active site of the enzyme, leading to its irreversible inactivation. This prevents the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Caption: Proposed mechanism of action via Monoamine Oxidase (MAO) inhibition.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and purity of N-benzylprop-2-yn-1-amine.
Procedure:
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Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
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For ¹³C NMR, a proton-decoupled experiment is standard. A larger spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the low natural abundance of ¹³C.
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Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
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Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-benzylprop-2-yn-1-amine.
Procedure (for liquid sample):
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Ensure the ATR crystal of the FTIR spectrometer is clean.
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Place a small drop of the liquid sample directly onto the ATR crystal.
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Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.
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Identify the characteristic absorption bands corresponding to the N-H, C≡C-H, C≡C, aromatic C-H, aliphatic C-H, and C-N bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-benzylprop-2-yn-1-amine.
Procedure (using Electron Ionization - EI):
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Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
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Ionize the sample using a standard electron energy of 70 eV.
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Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
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Identify the molecular ion peak (M⁺) and major fragment ions.
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Propose fragmentation pathways consistent with the observed spectrum, such as the formation of the tropylium ion (m/z 91).
Conclusion for Drug Development Professionals
N-benzylprop-2-yn-1-amine presents a compelling scaffold for the development of novel therapeutics targeting the central nervous system. Its likely activity as a monoamine oxidase inhibitor, inferred from its close structural relationship to pargyline, positions it as a lead compound for the design of new treatments for depression and neurodegenerative diseases like Parkinson's disease. The presence of the propargylamine moiety is a well-established pharmacophore for irreversible MAO inhibition. Further research should focus on obtaining quantitative in vitro data on its inhibitory potency and selectivity for MAO-A and MAO-B. Moreover, exploration of structure-activity relationships through derivatization of the benzyl and propargyl groups could lead to the discovery of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The synthetic accessibility and the clear biological hypothesis make N-benzylprop-2-yn-1-amine and its analogs a promising area for further investigation in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. n-Prop-2-yn-1-ylprop-2-en-1-amine | C6H9N | CID 3803614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pargyline - Wikipedia [en.wikipedia.org]
- 4. The neuropharmacological profile of N-methyl-N-propargyl-2-aminotetralin: a potent monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
